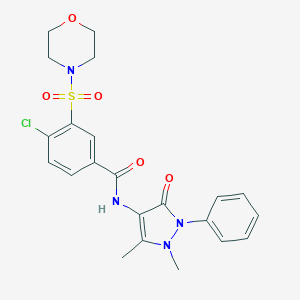

![molecular formula C21H22Cl2N4O2S2 B305288 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B305288.png)

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, also known as DAS181, is a potent antiviral drug that has shown promising results in treating respiratory viral infections. This drug has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide works by cleaving sialic acid residues on the surface of host cells, which are required for viral attachment and entry. By cleaving sialic acid, this compound prevents viral attachment and entry, thereby inhibiting viral replication. This mechanism of action is unique compared to other antiviral drugs, which typically target viral proteins.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity and side effects in animal models and human clinical trials. It is rapidly cleared from the body, with a half-life of approximately 2-3 hours. This compound does not appear to have any significant effects on immune function or cytokine production, indicating that it is unlikely to cause immunosuppression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide for lab experiments is its broad-spectrum antiviral activity. It is effective against a wide range of respiratory viruses, making it a useful tool for studying viral pathogenesis and developing new antiviral therapies. However, one limitation of this compound is that it requires intranasal administration, which may not be suitable for all experimental models.

Future Directions

There are several potential future directions for the use of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide in scientific research. One area of interest is the use of this compound in combination with other antiviral drugs, which may enhance its efficacy against certain viral infections. Another potential area of research is the development of this compound-based therapies for the treatment of respiratory viral infections in humans. Additionally, this compound may have potential applications in the treatment of other diseases, such as cancer and autoimmune disorders, which are characterized by abnormal sialylation patterns.

Synthesis Methods

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is synthesized by coupling 2-methoxyphenylacetic acid with 2-amino-5-(3,4-dichlorobenzylthio)-1,3,4-thiadiazole in the presence of a coupling agent. The resulting intermediate is then treated with ethyl chloroacetate and triethylamine to obtain the final product. The synthesis method is relatively simple and efficient, with a yield of up to 70%.

Scientific Research Applications

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to be effective against a wide range of respiratory viruses, including influenza virus, parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. This compound has also been shown to be effective in animal models of viral infection, indicating its potential for use in preclinical studies.

properties

Molecular Formula |

C21H22Cl2N4O2S2 |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C21H22Cl2N4O2S2/c1-3-27-19(12-30-11-14-8-9-15(22)16(23)10-14)25-26-21(27)31-13-20(28)24-17-6-4-5-7-18(17)29-2/h4-10H,3,11-13H2,1-2H3,(H,24,28) |

InChI Key |

CXJOQCKZMKPSAO-UHFFFAOYSA-N |

SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CSCC3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CSCC3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{2-[(2-furylmethyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305205.png)

![N-cyclohexyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305211.png)

![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)

![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305213.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B305216.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305217.png)

![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305218.png)

![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B305219.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305224.png)

![N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B305226.png)

![N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305227.png)

![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)